Adrenocorticotropic hormone (ACTH) is a crucial peptide hormone produced by the anterior pituitary gland, primarily responsible for stimulating the adrenal cortex to release glucocorticoids, particularly cortisol. The specific form of this hormone, ACTH (1-39), is a 39-amino acid peptide that is highly conserved across mammals, including mice and rats. This peptide is derived from the larger proopiomelanocortin protein and plays significant roles in various physiological processes, including stress response and immune regulation.
The synthesis of ACTH (1-39) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In solid-phase synthesis, a resin-bound amino acid is sequentially elongated by adding protected amino acids in a stepwise manner. Each amino acid is activated and coupled to the growing chain before deprotecting the terminal amine for subsequent reactions.
Technical Details:
The molecular structure of ACTH (1-39) consists of a linear chain of 39 amino acids forming a peptide. Its three-dimensional conformation is influenced by intramolecular hydrogen bonding and hydrophobic interactions among non-polar side chains.
ACTH (1-39) participates in several biochemical reactions primarily involving its binding to melanocortin receptors. Upon binding to MC2R on adrenal cortical cells, ACTH activates adenylyl cyclase via G-protein coupling, leading to increased cyclic adenosine monophosphate levels and subsequent activation of protein kinases that stimulate cortisol production.
Technical Details:
The mechanism of action of ACTH involves several key steps:
The half-life of circulating ACTH is approximately 20 minutes, with pulsatile secretion patterns influenced by various physiological stimuli such as stress and circadian rhythms .
ACTH (1-39) has significant applications in research and clinical settings:
Adrenocorticotropic hormone (ACTH (1-39)) is a 39-amino-acid linear polypeptide derived from the proteolytic cleavage of pro-opiomelanocortin (POMC) in pituitary corticotrophs. The peptide features the conserved HFRW motif (residues 6–9) critical for receptor activation and a C-terminal region (residues 25–39) that stabilizes the molecule. In rodents, post-translational modifications include:
Unlike smaller isoforms (e.g., ACTH (1–24)), the full-length peptide lacks disulfide bridges but is vulnerable to proteolytic degradation at dibasic residues (Lys¹⁵-Lys¹⁶, Arg¹⁷-Arg¹⁸) by prohormone convertases. This instability necessitates stringent handling to prevent artifactual cleavage into α-MSH (ACTH (1–13)) and CLIP (ACTH (18–39)) fragments [1] [9].
ACTH (1-39) exhibits high sequence conservation across mammals, particularly in the biologically active N-terminal domain (residues 1–24). Key differences include:
Table 1: Sequence Variation in ACTH (1-39) Across Species
Position | 1-24 | 25-39 | Key Residue Differences |
---|---|---|---|
Human | Identical | EAEAFPLEF | Val³¹, Ile³³ |
Mouse/Rat | Identical | EGEAFPLEF | Ser³¹, Val³³ |
Conservation | 100% | 76% | N-terminal functional parity |
The molecular weight of ACTH (1-39) is 4,541.3 Da (rodent form), calculated from the empirical formula C₂₀₇H₃₀₈N₅₆O₅₈S. Its isoelectric point (pI) is ~4.8 due to multiple acidic residues (7 glutamates + 4 aspartates). Solubility characteristics include:
The peptide adopts a random coil conformation in solution but gains helical structure upon binding to the melanocortin 2 receptor (MC2R). C-terminal hydrophobicity (residues 35–39: PLEF) necessitates acidified solvents (0.01% acetic acid) to prevent self-aggregation [3] [6].
The Phe⁷ residue in ACTH (1-39) is critical for MC2R binding. Substitution experiments reveal:
Molecular modeling identifies TM3 domain residues (e.g., Asp¹⁰³, Phe¹⁰⁷) as the binding pocket for ACTH's N-terminal motif. Rodent MC2R shows 94% homology to human in this region, explaining cross-species bioactivity parity [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: